The synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline typically involves several key steps:
The molecular structure of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline can be described as follows:
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
The mechanism of action for 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is primarily related to its interaction with biological targets such as enzymes and receptors:
Research indicates that compounds with similar structures often exhibit varied biological activities based on their substituents and stereochemistry, highlighting the importance of structural integrity in pharmacological efficacy.
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing how structural nuances can lead to significant biological implications.
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline (CAS 761440-75-9) is a critical intermediate in synthesizing targeted anticancer agents. Its primary application lies in developing Anaplastic Lymphoma Kinase (ALK) inhibitors, such as brigatinib and ASP3026. These inhibitors target fusion oncoproteins like EML4-ALK, which drive non-small cell lung cancer (NSCLC) pathogenesis [7]. The compound’s structural attributes—including a piperidine-linked aniline core and methoxy substituent—enable optimal binding to kinase domains. For example, in brigatinib synthesis, this scaffold positions key pharmacophores that suppress epidermal growth factor receptor (EGFR) and ALK mutations [3] .
Recent studies highlight its utility in overcoming drug resistance. ASP3026 (derived from this aniline intermediate) exhibits nanomolar IC₅₀ values (17 nM against EML4-ALK) and dose-dependent antitumor activity in xenograft models [7]. The compound’s versatility extends to other kinase inhibitors, such as ROS1 and EGFR-TKIs, underscoring its role in addressing heterogeneous resistance mechanisms in oncology pipelines [8].
Table 1: Molecular Properties of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Property | Value |
---|---|
CAS Number | 761440-75-9 |
Molecular Formula | C₁₇H₂₈N₄O |
Molecular Weight | 304.43 g/mol |
Boiling Point | 479.3°C (predicted) |
Density | 1.126 g/cm³ |
pKa | 8.14 |
Storage Conditions | 2–8°C, inert atmosphere, dark |
Table 2: Commercial Availability and Pricing
Supplier | Purity | Price (USD) |
---|---|---|
AK Scientific | >95% | $205 (5g) |
Matrix Scientific | >95% | $243 (250mg) |
ChemScene | 98.99% | $244 (5g) |
BLD Pharm | >95% | Inquire |
Piperidine derivatives dominate medicinal chemistry due to their three-dimensional flexibility and ability to enhance pharmacokinetic properties. This compound features a 4-(4-methylpiperazin-1-yl)piperidine moiety, which augments solubility and membrane permeability. The tertiary nitrogen in the piperazine ring facilitates hydrogen bonding with kinase hinge regions (e.g., Met1199 and Glu1197 in ALK), while the methoxy group fine-tunes electron distribution for optimal target engagement [7].
Conformational studies reveal that the piperidine-piperazine "hook" stabilizes the aniline group in a coplanar orientation relative to triazine or pyrimidine pharmacophores in inhibitors like brigatinib. This geometry is crucial for deep binding-pocket penetration, reducing off-target effects [3] . Additionally, the scaffold’s synthetic modularity allows derivatization at N1 of piperazine or C4 of aniline, enabling rapid exploration of structure-activity relationships (SAR) for potency and selectivity [7].
The compound’s significance emerged through patents covering ALK and ROS1 inhibitors. US11786524B2 (2023) claims derivatives of 2-methoxy-4-(piperidinyl/piperazinyl)aniline for oncology, emphasizing substitutions that enhance kinase selectivity. Key claims include:
Earlier work by Astellas Pharma (2018) documented the synthesis of ASP3026, where this aniline intermediate was coupled with 1,3,5-triazine via reductive amination. The route employed NaBH(OAc)₃ for imine reduction and Pd/C-catalyzed hydrogenation to secure the aniline group [7]. A pivotal SAR study identified that methoxy placement at the aniline’s ortho position (vs. meta or hydrogen) boosted ALK inhibition 19-fold (IC₅₀: 17 nM vs. 330 nM) due to optimized hinge-region interactions [7].
Table 3: Key Patents and Syntheses Involving the Compound
Patent/Study | Focus | Key Contribution |
---|---|---|
US11786524B2 (2023) | Piperidine-piperazine kinase inhibitors | Broad coverage of aniline substitutions |
ASP3026 Development (2018) | ALK inhibitor optimization | Demonstrated 17 nM IC₅₀ against EML4-ALK |
Brigatinib Synthesis | Resistance-overcoming ALK/EGFR inhibitors | Validated intermediate in GMP-scale production |
Subsequent innovations include microwave-assisted coupling (e.g., Chart 6 in [7]) to accelerate nucleophilic aromatic substitution, reducing synthesis time from 48 hours to 30 minutes. This advancement underscores the scaffold’s adaptability to modern industrial methodologies [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: